5-(2-Ethynylphenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-ethynylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-10-5-3-4-6-12(10)11-7-13-9-14-8-11/h1,3-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMMNGKHLNVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Ethynylphenyl Pyrimidine and Analogues
Strategies for the Construction of the Pyrimidine (B1678525) Core with Ethynyl (B1212043) Substitutions
The formation of the pyrimidine ring is a fundamental step in the synthesis of 5-(2-ethynylphenyl)pyrimidine. Several classical and modern methods can be adapted to introduce the desired substitution pattern.
Cyclization Reactions in Pyrimidine Synthesis
One of the most common methods for pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. researchgate.netuomosul.edu.iqijres.org To synthesize a 5-substituted pyrimidine, a correspondingly substituted 1,3-dicarbonyl precursor is required. For the synthesis of this compound, this would necessitate a precursor such as 2-(2-ethynylphenyl)malondialdehyde or a related derivative.
The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base.
A variation of this approach involves the reaction of chalcones with amidines. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. ijres.org In the context of this compound synthesis, a chalcone (B49325) bearing the 2-ethynylphenyl group would be a key intermediate. The subsequent reaction of this chalcone with an amidine, such as formamidine, in the presence of a base would lead to the formation of the dihydropyrimidine (B8664642) ring, which can then be oxidized to the desired pyrimidine.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-(2-Ethynylphenyl)malondialdehyde | Formamidine | Basic | This compound |
| (E)-1-(2-ethynylphenyl)-3-phenylprop-2-en-1-one | Formamidine | Basic, then oxidation | 5-(2-Ethynylphenyl)-4-phenylpyrimidine |
Multi-component Coupling Approaches to Pyrimidine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govfrontiersin.orgresearchgate.netmdpi.com Several MCRs are known for the synthesis of pyrimidines. For instance, a three-component reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) (the Biginelli reaction) is a well-established method for the synthesis of dihydropyrimidinones. While this typically yields substitution at the 4, 5, and 6 positions, modifications of this reaction could potentially be adapted.
A more direct approach would involve a multi-component reaction that directly assembles the 5-arylpyrimidine core. For example, a reaction involving an amidine, an aldehyde, and a component that provides the C5 and C6 atoms of the pyrimidine ring could be envisioned. If 2-ethynylbenzaldehyde (B1209956) is used as the aldehyde component, this could directly lead to the desired this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions for Ethynylphenyl Moiety Incorporation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of substituted aromatic and heteroaromatic compounds. The Sonogashira coupling is particularly relevant for the introduction of ethynyl groups.
Sonogashira Coupling of Halogenated Pyrimidines with Ethynylbenzene Derivatives
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org This reaction is a highly effective method for the synthesis of this compound, starting from a 5-halogenated pyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-iodopyrimidine) and a suitable 2-ethynylphenyl derivative.
The choice of the 2-ethynylphenyl coupling partner is crucial. While phenylacetylene (B144264) itself could be used, regioselectivity issues might arise if the pyrimidine has other reactive sites. A more controlled approach involves using a protected ethynylbenzene derivative, such as (2-ethynylphenyl)trimethylsilane, followed by a deprotection step. Alternatively, a direct coupling with 2-ethynyl-N-tosylhydrazone has been reported as a method for the chemoselective synthesis of ortho-ethynylhydrazones. rsc.orgresearchgate.net
A typical reaction setup involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) salt like copper(I) iodide (CuI), and a base, commonly an amine such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPEA), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
| 5-Halopyrimidine | Ethynylbenzene Derivative | Catalyst System | Product |
| 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-(Phenylethynyl)pyrimidine |
| 5-Iodopyrimidine | (2-Ethynylphenyl)trimethylsilane | PdCl₂(PPh₃)₂, CuI, DIPEA | 5-(2-((Trimethylsilyl)ethynyl)phenyl)pyrimidine |
Optimization of Reaction Conditions and Catalyst Systems for C-C Bond Formation
The efficiency of the Sonogashira coupling can be significantly influenced by the choice of catalyst, ligands, base, and solvent. kaust.edu.sa For the synthesis of this compound, careful optimization of these parameters is essential to achieve high yields and minimize side reactions.
Catalyst and Ligands: While traditional palladium-phosphine complexes are effective, the use of more specialized ligands can enhance catalytic activity and stability. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be effective in Sonogashira couplings of aryl bromides at room temperature. organic-chemistry.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly active catalysts for this transformation. wikipedia.org
Base: The choice of base is critical for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. Amine bases like triethylamine and diisopropylamine are commonly used. beilstein-journals.orgresearchgate.net Inorganic bases such as potassium carbonate or cesium carbonate can also be employed, sometimes in combination with a phase-transfer catalyst.
Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like DMF and THF are frequently used. beilstein-journals.org Greener solvent alternatives are also being explored.
Copper-free Sonogashira Coupling: To avoid the potential for Glaser-type homocoupling of the alkyne, which is promoted by the copper co-catalyst, copper-free Sonogashira protocols have been developed. wikipedia.org These methods often rely on specific palladium catalysts and reaction conditions to facilitate the direct coupling of the alkyne with the aryl halide.
Derivatization Strategies at the Pyrimidine Ring
Once the this compound core is synthesized, further functionalization of the pyrimidine ring can be undertaken to generate a library of analogues. The pyrimidine ring has distinct reactive positions that can be targeted for derivatization.
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially if they bear a good leaving group like a halogen. wuxiapptec.comstackexchange.comnih.govnih.govyoutube.com For example, if the synthesis starts with a 2,4-dichloro-5-phenylpyrimidine (B2923487) derivative, the chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles such as amines, alkoxides, or thiolates. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the substituent at the C5 position.
Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the pyrimidine ring itself is generally difficult due to its electron-deficient nature. wikipedia.orglibretexts.orgcdnsciencepub.comlibretexts.org However, the phenyl substituent at the C5 position can undergo electrophilic substitution, such as nitration or halogenation, to introduce functional groups onto the phenyl ring. The directing effects of the pyrimidine ring on the phenyl group will influence the position of substitution.
C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation provide a direct route to functionalize the pyrimidine ring without the need for pre-installed leaving groups. nih.govnih.govrsc.orgmdpi.com This can allow for the introduction of various substituents at the C2, C4, and C6 positions of the this compound core, offering a powerful tool for late-stage diversification.
| Starting Material | Reagent(s) | Reaction Type | Product |
| 2,4-Dichloro-5-(2-ethynylphenyl)pyrimidine | Morpholine | SNAr | 2,4-Dimorpholino-5-(2-ethynylphenyl)pyrimidine |
| This compound | HNO₃/H₂SO₄ | SEAr on phenyl ring | 5-(2-Ethynyl-x-nitrophenyl)pyrimidine |
| This compound | Aryl halide, Pd catalyst | C-H Arylation | 2-Aryl-5-(2-ethynylphenyl)pyrimidine |
Functionalization at C-2, C-4, C-6 Positions
The pyrimidine ring features electron-deficient carbon atoms at the C-2, C-4, and C-6 positions, making them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is a cornerstone for introducing a wide array of functional groups. Typically, the synthesis starts with a pyrimidine ring bearing halogen atoms (e.g., chlorine) at these positions, which serve as excellent leaving groups.
Key functionalization strategies include:
Nucleophilic Aromatic Substitution (SNAr): Chloro- or bromo-substituted pyrimidines readily react with various nucleophiles. For instance, 2,4-dichloropyrimidines can be selectively substituted by reacting them with amines, anilines, or alkoxides to introduce new groups at the C-2 and C-4 positions. nih.govjchemrev.com The regioselectivity of these reactions can often be controlled by adjusting reaction conditions such as temperature and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling: While less common for the C-2, C-4, and C-6 positions compared to C-5, palladium-catalyzed reactions can be employed to form carbon-carbon or carbon-heteroatom bonds if suitable precursors are used.
Introduction of Thio-groups: Groups such as a thiomethyl group can be introduced at the C-2 position, which can further serve as a handle for additional modifications. nih.gov
Table 1: Representative Functionalization Reactions at C-2, C-4, and C-6 Positions
| Position | Precursor | Reagent/Catalyst | Product Type |
|---|---|---|---|
| C-2, C-4 | 2,4-Dichloropyrimidine derivative | Amines (R-NH₂) | 2,4-Diamino-substituted pyrimidine |
| C-4 | 4-Chloropyrimidine derivative | Anilines (Ar-NH₂), p-TsOH | 4-Anilino-substituted pyrimidine |
| C-2 | 2,4-Dichloropyrimidine derivative | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-4-chloro-pyrimidine |
Modifications and Diversification of the Pyrimidine Nitrogen Atoms
The two nitrogen atoms within the pyrimidine ring are fundamental to its chemical character. Compared to pyridine (B92270), the nitrogen atoms in pyrimidine are less basic due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgquora.com Consequently, electrophilic attack is less facile but can be achieved under specific conditions.
Key modifications include:
N-Alkylation: Direct alkylation of the pyrimidine ring nitrogens can be performed using alkyl halides. This reaction typically occurs at one of the nitrogen atoms, leading to the formation of a pyrimidinium salt. wikipedia.org This approach is generally less utilized for complex analogues compared to C-position functionalization.
N-Oxidation: Reaction with peracids can lead to the formation of pyrimidine N-oxides, which can alter the electronic properties of the ring and provide a handle for further reactions. wikipedia.org
Table 2: Modifications of Pyrimidine Nitrogen Atoms
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyrimidinium Salt |
Synthetic Approaches for Analogues with Varied Aryl and Ethynyl Substituents
The generation of a diverse library of this compound analogues relies heavily on the flexibility of the initial synthetic steps, particularly the cross-coupling reactions that form the core scaffold.
Introduction of Electron-Withdrawing and Electron-Donating Groups on the Phenyl Ring
The electronic properties of the phenyl ring can be systematically tuned by introducing substituents that either withdraw or donate electron density. This is most efficiently achieved by using appropriately substituted starting materials in the primary synthesis. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, involving the reaction of a 5-halopyrimidine with a substituted arylboronic acid. jchemrev.com
Electron-Withdrawing Groups (EWGs): To synthesize analogues with EWGs (e.g., -NO₂, -CN, -CF₃), a 5-halopyrimidine can be coupled with a (2-ethynyl-X-phenyl)boronic acid, where X is the desired electron-withdrawing substituent. The presence of EWGs can significantly influence the electronic environment of the molecule. nih.govacs.org
Electron-Donating Groups (EDGs): Similarly, analogues bearing EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) are synthesized using phenylboronic acids functionalized with these groups.
Table 3: Synthesis of Phenyl-Substituted Analogues via Suzuki-Miyaura Coupling
| Phenyl Substituent (X) | Type | Example Arylboronic Acid Partner |
|---|---|---|
| -NO₂ | EWG | 4-Nitro-2-ethynylphenylboronic acid |
| -CF₃ | EWG | 4-(Trifluoromethyl)-2-ethynylphenylboronic acid |
| -OCH₃ | EDG | 4-Methoxy-2-ethynylphenylboronic acid |
Exploration of Alternative Alkynyl Linkers
The ethynyl (-C≡C-) linker can be modified to alter the spacing, rigidity, and geometry of the molecule. The Sonogashira cross-coupling reaction is the premier method for introducing the alkynyl moiety and its variants. researchgate.net This palladium-catalyzed reaction couples a 5-halopyrimidine with a terminal alkyne. nih.gov By varying the terminal alkyne, different linkers can be installed.
Examples of alternative alkynyl linkers include:
Homologous Alkynes: Using longer terminal alkynes such as 1-phenylbut-1-yne or 1-phenylprop-1-yne would extend the linker between the pyrimidine and phenyl rings.
Functionalized Alkynes: Terminal alkynes bearing additional functional groups (e.g., hydroxyl, ether) can be employed to introduce new chemical handles or modify solubility. For instance, coupling with an alkyne like 3-phenylprop-2-yn-1-ol would introduce a hydroxymethyl group adjacent to the triple bond.
Conjugated Systems: Diynes, such as 1,4-diphenylbuta-1,3-diyne, could be used to create more extended, rigid conjugated systems.
Table 4: Introduction of Alternative Alkynyl Linkers via Sonogashira Coupling
| Terminal Alkyne | Resulting Linker | Potential Feature |
|---|---|---|
| Phenylacetylene | -C≡C- (Ethynyl) | Standard linker |
| 1-Phenylprop-1-yne | -C≡C-CH₂- | Increased length and flexibility |
| 3-Phenylprop-2-yn-1-ol | -C≡C-CH(OH)- | Introduction of a hydroxyl group |
Spectroscopic and Structural Elucidation of 5 2 Ethynylphenyl Pyrimidine Systems
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic behavior of ¹H and ¹³C nuclei, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the 5-(2-ethynylphenyl)pyrimidine framework.
A ¹H NMR spectrum provides information on the number and electronic environment of protons. For this compound, distinct signals are expected for the pyrimidine (B1678525) ring, the phenyl ring, and the ethynyl (B1212043) proton.
The protons on the pyrimidine ring are in a heteroaromatic system and are thus significantly deshielded. The proton at the C2 position is anticipated to appear as a singlet at the most downfield position (around δ 9.2 ppm), while the two equivalent protons at C4 and C6 would also appear as a singlet slightly upfield (around δ 8.8-9.0 ppm). The protons of the ortho-substituted phenyl ring would present a more complex set of multiplets in the aromatic region (δ 7.3-7.7 ppm). A key diagnostic signal is the acetylenic proton (C≡C-H), which is expected to appear as a sharp singlet in the range of δ 3.0-3.5 ppm.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyrimidine H-2 | 9.2 - 9.3 | Singlet (s) |
| Pyrimidine H-4, H-6 | 8.8 - 9.0 | Singlet (s) |
| Phenyl Protons | 7.3 - 7.7 | Multiplet (m) |
| Acetylenic Proton | 3.0 - 3.5 | Singlet (s) |
Note: These are estimated values based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at significant downfield shifts due to the influence of the two nitrogen atoms, typically in the range of δ 155-160 ppm for C2, C4, and C6. The C5 carbon, being substituted, would appear further upfield. The phenyl ring carbons would produce a cluster of signals in the typical aromatic region (δ 120-140 ppm). The two sp-hybridized carbons of the ethynyl group are highly characteristic and are expected to appear in the δ 80-95 ppm range.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| Pyrimidine C-2 | 158 - 160 |
| Pyrimidine C-4, C-6 | 156 - 158 |
| Pyrimidine C-5 | 115 - 125 |
| Phenyl C (ipso, attached to pyrimidine) | 135 - 140 |
| Phenyl C (ipso, attached to ethynyl) | 120 - 125 |
| Phenyl C (other) | 128 - 132 |
| Acetylenic Carbons (C≡C) | 80 - 95 |
Note: These are estimated values. The specific chemical shifts provide a unique fingerprint for the molecule.
To confirm the precise atomic connections, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within the phenyl ring, confirming the ortho-substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton signal with its attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the different fragments. It would show long-range correlations (over 2-3 bonds) between the pyrimidine protons (H4/H6) and the ipso-carbon of the phenyl ring, as well as between the acetylenic proton and the adjacent phenyl carbon, thus confirming the entire molecular assembly.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its structure through fragmentation analysis. For this compound (C₁₂H₈N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion ([M]⁺), confirming its elemental composition.
Under electron impact (EI) ionization, the molecule would likely undergo characteristic fragmentation. The pyrimidine ring is relatively stable, but fragmentation could involve the loss of small molecules like HCN. Cleavage of the bond between the pyrimidine and phenyl rings or the loss of the ethynyl group are also plausible fragmentation pathways that would provide structural confirmation.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₈N₂]⁺˙ | Molecular Ion | 180.0687 |
| [C₁₂H₇N₂]⁺ | Loss of H radical | 179.0609 |
| [C₁₀H₇]⁺ | Loss of pyrimidine radical | 127.0548 |
| [C₁₂H₈]⁺˙ | Loss of N₂ | 152.0626 |
Note: The presence and relative abundance of these fragments would help to verify the molecular structure.
X-ray Crystallography for Solid-State Structural Determination
A key conformational feature of this compound is the dihedral angle between the planes of the pyrimidine and phenyl rings. This angle is determined by a balance between conjugative effects, which favor planarity, and steric hindrance, which may cause a twisted conformation.
Furthermore, the crystal packing would reveal important intermolecular interactions. In related structures, π-π stacking interactions between the aromatic pyrimidine and phenyl rings of adjacent molecules are common. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for C-H···N interactions, and the ethynyl group can also participate in weak non-covalent interactions, all of which dictate the supramolecular architecture and solid-state properties of the material.
Table 4: Key Structural Parameters Obtained from X-ray Crystallography
| Parameter | Significance |
|---|---|
| Bond Lengths & Angles | Confirms the covalent framework and hybridization of atoms. |
| Dihedral Angle | Defines the 3D shape and rotational orientation between the two rings. |
| Intermolecular Contacts | Identifies non-covalent forces (e.g., π-π stacking, C-H···N bonds) governing crystal packing. |
Investigation of Crystal Packing and Supramolecular Assembly
Furthermore, π-stacking is a prominent feature in the extended structure of this related compound, where layers of these chains are organized along a crystallographic axis. nsf.gov The ethynylphenyl group also participates in intermolecular interactions, specifically through C—I···π (alkyne) contacts. nsf.gov Such interactions, including hydrogen bonding and π-π stacking, are crucial in governing the self-assembly of pyrimidine derivatives into well-defined supramolecular architectures. mdpi.commdpi.com The specific arrangement and types of intermolecular forces in solid this compound would be influenced by the electronic nature and spatial orientation of the ethynylphenyl and pyrimidine moieties.
Electronic Absorption and Emission Spectroscopy for Optical Characterization
The optical properties of pyrimidine derivatives are of significant interest due to their potential applications in fluorescent sensors and emissive materials. nih.gov The electronic absorption and emission characteristics are highly dependent on the nature and position of substituents on the pyrimidine ring, as well as the surrounding environment. nih.govrsc.org
Ultraviolet-Visible (UV-Vis) Absorption Profiles
The UV-Vis absorption spectra of pyrimidine derivatives are characterized by electronic transitions within the aromatic system. Generally, pyrimidine-based chromophores exhibit absorption maxima corresponding to π→π* and n→π* transitions. For example, various 5-substituted 2-thiopyrimidines in ethanol (B145695) show absorption maxima around 275 nm with a shoulder at approximately 290 nm. rsc.orgresearchgate.net In another study, a pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, was found to have a maximum absorption (λmax) at 275 nm. nih.gov The presence of the 2-ethynylphenyl substituent at the 5-position of the pyrimidine ring is expected to influence the electronic distribution and thus the energy of these transitions, likely resulting in a shift of the absorption bands. The extended π-conjugation provided by the ethynylphenyl group could lead to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted pyrimidine core. However, specific experimental UV-Vis absorption data for this compound, including λmax values and molar absorptivity coefficients, are not detailed in the available literature.
Interactive Data Table: UV-Vis Absorption Maxima of Selected Pyrimidine Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| 2-Thiouracil | Ethanol | ~275, ~290 (shoulder) |
| 5-t-Butyl-2-thiouracil | Ethanol | ~275, ~290 (shoulder) |
| 2-Thiothymine | Ethanol | ~275, ~290 (shoulder) |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one (BT10M) | Methanol (B129727)/Acetonitrile (1:1) | 275 |
Fluorescence and Photoluminescence Properties
The fluorescence properties of pyrimidine derivatives are highly sensitive to their chemical structure and environment. nih.gov For instance, some 2-alkylaminopyrimidines, which are non-fluorescent themselves, become fluorescent upon reaction with aliphatic amines. nih.gov The fluorescence intensity of these compounds was observed to be highest in polar protic solvents like methanol and ethanol, suggesting the influence of hydrogen bonding on the emissive properties. nih.gov
The introduction of an ethynylphenyl group at the 5-position of the pyrimidine ring creates a donor-acceptor type structure, which can enhance fluorescence. The pyrimidine ring acts as an electron-withdrawing moiety, while the phenyl group can act as an electron donor. This intramolecular charge transfer (ICT) character is often associated with pronounced fluorescence. The specific emission wavelength and quantum yield of this compound would depend on the extent of this charge transfer in the excited state. While general principles suggest that this compound would be fluorescent, specific experimental data on its emission maxima, quantum yields, and excited-state lifetimes are not available in the reviewed literature.
Interactive Data Table: Fluorescence Properties of Selected 2-Alkylaminopyrimidines
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| 2-N-Methylaminopyrimidine | Methanol | 282 | 377 |
| 2-N-Ethylaminopyrimidine | Methanol | 286 | 375 |
| 2-N-Piperidinopyrimidine | Ethanol | 360 | 403 |
Reactivity and Advanced Chemical Transformations of 5 2 Ethynylphenyl Pyrimidine Derivatives
Cyclization Reactions Involving the Ethynyl (B1212043) and Pyrimidine (B1678525) Moieties
The proximity of the ethynyl and pyrimidine moieties in 5-(2-ethynylphenyl)pyrimidine facilitates a range of intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. These transformations are of significant interest for the synthesis of compounds with potential applications in materials science and medicinal chemistry.
Brønsted Acid-Mediated Cyclizations to Fused Heterocycles
The treatment of ortho-aryl(ethynyl)pyrimidines, such as this compound, with Brønsted acids is a powerful method for the synthesis of fused polycyclic heteroaromatics. documentsdelivered.com This reaction proceeds through an acid-catalyzed electrophilic addition to the alkyne, followed by an intramolecular cyclization involving the pyrimidine ring.
The proposed mechanism involves the protonation of the ethynyl group, which generates a highly reactive vinyl cation intermediate. One of the nitrogen atoms of the pyrimidine ring then acts as an intramolecular nucleophile, attacking the vinyl cation. This is followed by a rearomatization step to yield the fused heterocyclic product. The reaction of this compound under these conditions is expected to produce derivatives of benzo[h]quinazoline, a valuable heterocyclic scaffold. The specific outcome of the reaction, including the yield and the exact structure of the product, can be influenced by the choice of Brønsted acid and the reaction conditions, such as temperature and solvent. documentsdelivered.com
Table 1: Expected Products from Brønsted Acid-Mediated Cyclization
| Starting Material | Reagent | Expected Product |
|---|
Intramolecular Cycloaddition Reactions (e.g., 6-endo-dig ring closures)
Intramolecular cycloaddition reactions represent a potent strategy for the construction of complex cyclic systems in a single step. For this compound, a 6-endo-dig cyclization is a theoretically plausible pathway. According to Baldwin's rules for ring closure, 6-endo-dig processes are generally favored, suggesting that the pyrimidine ring can act as a diene or dienophile and react with the tethered alkyne. libretexts.orgwikipedia.org
While specific experimental examples for this compound are not extensively documented in the literature, computational studies on isomeric systems like 2-(2-ethynylphenyl-X-)pyrimidines in intramolecular Diels-Alder reactions suggest the feasibility of such transformations. acs.org In a hypothetical intramolecular [4+2] cycloaddition, the pyrimidine ring could act as the diene component, reacting with the ethynyl group as the dienophile. This would lead to a bridged intermediate which, upon subsequent rearrangement or elimination, could afford a fused polycyclic aromatic system. The viability and outcome of such reactions are highly dependent on the electronics of the pyrimidine ring and the conformational flexibility of the molecule. acs.orgmdpi.com The reaction would be classified as a 6-endo-dig closure because the attacking atom of the pyrimidine ring is part of the six-membered ring being formed, and the closure occurs at the internal (endo) carbon of the alkyne. nih.govresearchgate.netresearchgate.net
Transition Metal-Mediated Transformations
The ethynyl and pyrimidine functionalities of this compound serve as excellent coordination sites for transition metals. This interaction not only allows for the formation of discrete organometallic complexes but also enables the construction of supramolecular assemblies on surfaces.
Coordination Chemistry with Metal Centers (e.g., Pt(II), Au(I))
While the coordination chemistry of this compound with Pt(II) and Au(I) has not been specifically detailed, studies on the isomeric ligand 2-ethynylpyrimidine (B1314018) provide significant insights. acs.orgnih.gov These metals typically coordinate to the alkyne and/or the nitrogen atoms of the pyrimidine ring. In the case of Pt(II), square planar complexes can be formed, while Au(I) often adopts a linear coordination geometry. acs.orgnih.govnih.gov The electronic properties of the resulting complexes can be tuned by modifying the ancillary ligands attached to the metal center. acs.orgnih.gov
For Pt(II), a typical complex might involve the coordination of two ethynylpyrimidine ligands to a Pt(II) center, often with other ligands like bipyridine to complete the coordination sphere. nih.gov In such complexes, the platinum atom is in a square planar geometry, with bonds to the carbon of the alkyne and the nitrogen of an ancillary ligand. nih.gov For Au(I), coordination often occurs with a single phosphine (B1218219) ligand and the ethynylpyrimidine, resulting in a linear complex. acs.org The interaction between gold centers, known as aurophilic interactions, can also influence the solid-state structure of these compounds. acs.org
N-Metal-N and C-Metal-C Bond Formation
On-surface synthesis provides a unique environment for studying the coordination of molecules like this compound derivatives. A study of 5-(2-(4-bromophenyl)ethynyl)pyrimidine on a silver (Ag(111)) surface demonstrated the stepwise formation of organometallic structures through N-Ag-N and C-Ag-C bonds. At room temperature, the molecules self-assemble, and upon annealing, silver adatoms from the surface coordinate to the nitrogen atoms of the pyrimidine rings of two adjacent molecules, forming N-Ag-N linked dimers.
Further thermal activation leads to the cleavage of the C-Br bond and subsequent coordination of the phenyl ring's carbon atom to a silver adatom, resulting in C-Ag-C linkages. This process allows for the creation of various organometallic structures, including dimers and tetramers, where the bonding motif can be precisely controlled by the annealing temperature. Thermal activation can also induce the rotation of these coordination bonds, leading to a variety of nanostructures.
Self-Assembly via Coordination Bonds on Surfaces
The ability to form directional coordination bonds makes derivatives of this compound excellent building blocks for the bottom-up fabrication of supramolecular structures on surfaces. The deposition of 5-(2-(4-bromophenyl)ethynyl)pyrimidine onto a Ag(111) surface at room temperature results in the formation of large-scale, pinwheel-like self-assembled structures.
Hierarchical coordination reactions can then be employed to create more complex organometallic architectures. By carefully controlling the deposition and annealing conditions, it is possible to synthesize organometallic dimers and tetramers on the surface. Further thermal treatment can induce rotations of the C-Ag-C and N-Ag-N bonds, leading to the formation of diverse organometallic nanostructures with triangular, rectangular, and zigzag shapes. This demonstrates a strategy for the controllable formation of different organometallic structures on surfaces through a stepwise bond activation process.
Further Cross-Coupling Reactions and Functionalization of the Ethynyl Group
The ethynyl group of this compound and its derivatives is a versatile functional handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. While Sonogashira coupling is a primary method for introducing the ethynylphenyl moiety, subsequent transformations of the terminal alkyne are crucial for structural elaboration.
One common functionalization is the copper-mediated coupling with aryl thiols. For instance, the coupling of 2-amino-5-iodopyrimidine (B74693) derivatives with thiols has been successfully achieved using copper(I) iodide (CuI) with neocuproine (B1678164) as a ligand. nih.gov More soluble copper sources like copper(I)-thiophene-2-carboxylate (CuTC) have also proven effective, even with challenging ortho-substituted and heteroaryl iodides and thiols. nih.gov This highlights the potential for synthesizing various aryl sulfide (B99878) derivatives from ethynylpyrimidine precursors.
Furthermore, Suzuki cross-coupling reactions represent another powerful tool for modifying the pyrimidine core. While typically employed to form carbon-carbon bonds with aryl halides, this methodology can be adapted to functionalize the pyrimidine ring itself, for example, by coupling with heteroarylboronic acids. nih.gov This approach allows for the introduction of diverse heteroaromatic systems, expanding the chemical space accessible from this compound.
The following table summarizes representative cross-coupling reactions for the functionalization of pyrimidine derivatives:
| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type |
| Copper-mediated Thiol Coupling | CuI/neocuproine or CuTC | Aryl iodides and aryl thiols | Diaryl sulfides |
| Suzuki Coupling | Pd(PPh3)2Cl2/Na2CO3 | Heteroaryl halides and heteroarylboronic acids | Heteroarylpyrimidines |
These reactions underscore the synthetic utility of the ethynyl group and the pyrimidine ring in constructing novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov
Reactivity of the Pyrimidine Ring Towards Nucleophiles and Electrophiles
The pyrimidine ring, being a π-deficient heterocycle, exhibits distinct reactivity towards nucleophiles and electrophiles. wikipedia.org The presence of two nitrogen atoms significantly influences the electron distribution, making the carbon atoms susceptible to nucleophilic attack and the nitrogen atoms prone to electrophilic addition.
Electrophilic substitution on the pyrimidine ring is generally less facile compared to pyridine (B92270) due to the decreased basicity. wikipedia.org When it does occur, it is favored at the 5-position, which is the least electron-deficient carbon. wikipedia.org Reactions such as nitration and halogenation have been observed at this position. wikipedia.org
Conversely, nucleophilic substitution is facilitated at the 2-, 4-, and 6-positions. wikipedia.org This reactivity allows for the introduction of various functional groups through displacement of leaving groups like halogens. For example, amination and hydroxylation are common transformations for substituted pyrimidines. wikipedia.org
The pyrimidine core can undergo several fascinating ring transformations and rearrangements, often induced by nucleophiles. One of the most well-known is the Dimroth rearrangement, which involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines, typically under basic conditions. nih.gov This rearrangement proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov
Pyrimidines can also be converted to other heterocyclic systems. For instance, treatment of pyrimidine and its derivatives with hydrazine (B178648) can lead to the formation of pyrazoles. researchgate.net Another novel rearrangement involves the interconversion of a 5-(1-hydrazonoethyl)-2,4-dimethylpyrimidine into a 4-acetyl-3-methylpyrazole azine, which occurs via an attack of the nucleophilic side-chain at the C(6) position of the pyrimidine ring, leading to the fission of the N(1)-C(6) bond. researchgate.net
Pyrimidines can participate in cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. fao.orgacsgcipr.org In this type of reaction, the electron-poor pyrimidine acts as the diene and reacts with an electron-rich dienophile. acsgcipr.org These reactions can be either intermolecular or intramolecular. Intramolecular IEDDA reactions of pyrimidines bearing an ω-alkyne side-chain can lead to the formation of fused pyridines after elimination of a small molecule from the intermediate adduct. fao.org
The reactivity of pyrimidines in Diels-Alder reactions can be significantly enhanced by activating groups. For example, 2-hydrazonylpyrimidines can be activated by a trifluoroacetyl group, allowing for a domino Diels-Alder/retro-Diels-Alder cycloaddition to occur even at room temperature. acs.org This strategy provides access to a variety of aza-indazoles. acs.org
Besides [4+2] cycloadditions, pyrimidines can also undergo [2+2] photocycloaddition reactions. For instance, the 266 nm excited triplet states of pyrimidines like uracil (B121893) and thymine (B56734) can react with cyclopentene (B43876) to form photoproducts. acs.org
Click Chemistry Applications of the Ethynyl Group
The terminal ethynyl group of this compound is an ideal handle for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. wikipedia.org
The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org
The CuAAC reaction has found widespread application in various fields, including medicinal chemistry, materials science, and bioconjugation. nih.govnih.gov For pyrimidine derivatives, this reaction allows for the straightforward linkage to a wide array of molecules bearing an azide (B81097) functionality. For example, pyrimidine nucleosides functionalized with an alkynyl side chain at the 5-position can undergo intramolecular CuAAC with an azido (B1232118) group at the 5'-position of the sugar moiety to form nucleoside macrocycles. beilstein-journals.org
The following table illustrates the general scheme of the CuAAC reaction:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Terminal Alkyne (e.g., this compound) | Organic Azide | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole |
The versatility of the CuAAC reaction makes it an excellent tool for the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. eurekalert.org The ethynyl group on this compound can be "clicked" onto a fluorescent dye, a biotin (B1667282) tag, or another reporter molecule containing an azide group.
This strategy has been employed to create probes for various biological applications. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog, is a widely used chemical probe for labeling DNA during cell proliferation. nih.gov After incorporation into DNA, the ethynyl group of EdU is reacted with a fluorescent azide via CuAAC to visualize the newly synthesized DNA. nih.gov Similarly, this compound can be incorporated into larger molecules and subsequently labeled using click chemistry to create probes for studying specific biological targets.
Computational and Theoretical Investigations of 5 2 Ethynylphenyl Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of 5-(2-ethynylphenyl)pyrimidine. irjweb.commdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
The distribution of these orbitals provides a map of the molecule's reactive sites. For this compound, the HOMO is likely to be distributed over the electron-rich phenyl and ethynyl (B1212043) portions, while the LUMO may be localized on the electron-deficient pyrimidine (B1678525) ring. nih.gov This separation of FMOs is characteristic of push-pull systems and is crucial for understanding intramolecular charge transfer (ICT) phenomena. nih.gov
Electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, further elucidates the reactive behavior. nih.gov These maps show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. mdpi.com For this compound, negative potential would be expected around the nitrogen atoms of the pyrimidine ring, highlighting their role as potential hydrogen bond acceptors or sites for electrophilic interaction. nih.gov
Below is an illustrative table of quantum chemical parameters that would be derived from such a DFT analysis.
| Parameter | Symbol | Calculated Value (Illustrative) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.7 eV |
| Ionization Potential | IP | 6.5 eV |
| Electron Affinity | EA | 1.8 eV |
| Chemical Hardness | η | 2.35 eV |
| Chemical Softness | S | 0.21 eV⁻¹ |
| Electronegativity | χ | 4.15 eV |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules like this compound. researchgate.netnih.gov By calculating the energies of vertical electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can estimate the maximum absorption wavelengths (λmax). nih.gov These calculations also provide the oscillator strength (f) for each transition, which relates to the intensity of the absorption peak. nih.gov
The nature of these electronic transitions, such as n→π* or π→π*, can be determined by analyzing the molecular orbitals involved. nih.gov For this compound, the key transitions would likely involve the promotion of an electron from the HOMO to the LUMO, corresponding to an intramolecular charge transfer from the ethynylphenyl moiety to the pyrimidine ring. nih.gov The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence spectroscopic properties.
Similarly, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to predict the emission wavelength corresponding to the S₁ → S₀ transition (fluorescence). nih.gov The difference between the absorption and emission maxima is known as the Stokes shift.
An example of predicted spectroscopic data is presented in the table below.
| Transition | Maximum Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 320 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 295 | 0.15 | HOMO-1 → LUMO (80%) |
| S₀ → S₃ | 270 | 0.28 | HOMO → LUMO+1 (75%) |
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface (PES) of a reaction, computational chemists can identify transition states, intermediates, and products. mdpi.com The energy barriers (activation energies) associated with transition states can be calculated to determine the feasibility and kinetics of a proposed reaction pathway.
For instance, if this compound were to undergo a cyclization reaction, DFT could be used to model the entire reaction coordinate. This would involve locating the geometry of the transition state structure and confirming it with frequency calculations (a single imaginary frequency). mdpi.com Such studies can differentiate between competing reaction mechanisms and predict the most likely product. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed along the reaction pathway to understand the redistribution of electron density and the formation and breaking of bonds during the reaction.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static DFT calculations. nih.govresearchgate.net
For a molecule like this compound, which possesses a rotational degree of freedom around the single bond connecting the phenyl and pyrimidine rings, MD simulations can explore its conformational landscape. By simulating the molecule's movement over a period of time (nanoseconds to microseconds), it is possible to observe the different conformations it can adopt and the transitions between them. nih.gov
This analysis helps in identifying the most stable or low-energy conformations, which are the most likely to be populated under equilibrium conditions. nih.gov The relative populations of different conformers can be estimated from the simulation trajectory, providing a deeper understanding of the molecule's structural preferences, which can influence its biological activity and physical properties.
In the context of drug design, MD simulations and molecular docking are crucial for predicting how a ligand like this compound might interact with a biological target, such as a protein kinase or enzyme. nih.govnih.gov Molecular docking is first used to predict the preferred binding orientation (pose) of the molecule within the active site of the target protein. mdpi.com
Following docking, MD simulations are performed on the protein-ligand complex to assess the stability of the predicted binding mode. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can confirm the stability of key interactions, such as hydrogen bonds or hydrophobic contacts, over time. nih.gov
A representative table of binding energy results is shown below.
| Energy Component | Value (kcal/mol) (Illustrative) |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Solvation Energy | +32.4 |
| Binding Free Energy (ΔGbind) | -33.2 |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of a molecule with its physicochemical properties. These models are instrumental in predicting the behavior of novel compounds, thereby guiding synthetic efforts and accelerating the discovery of new materials with desired characteristics. In the context of this compound, QSPR studies can provide valuable insights into how its distinct structural motifs—the pyrimidine core, the phenyl ring, and the ethynyl linker—collectively influence its reactivity and optical properties.
While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining studies on structurally analogous pyrimidine derivatives. The reactivity and optical properties of such compounds are intrinsically linked to their electronic structure, which is dictated by the nature and arrangement of their constituent atoms and functional groups.
Reactivity:
The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.
For this compound, the pyrimidine ring acts as a π-deficient, electron-withdrawing core. nih.gov The attachment of the 2-ethynylphenyl group at the 5-position is expected to significantly modulate the electronic properties of the pyrimidine system. The phenyl and ethynyl groups introduce an extended π-conjugated system, which generally leads to a decrease in the HOMO-LUMO gap. This reduction in the energy gap implies increased polarizability and a higher propensity for the molecule to engage in chemical reactions.
Optical Properties:
The optical properties of organic molecules, such as their absorption and emission of light, are also determined by their electronic structure. The extended π-conjugation in this compound is anticipated to give rise to interesting optical characteristics. The electronic transitions between the HOMO and LUMO, and other molecular orbitals, will dictate the wavelengths at which the molecule absorbs light. Generally, a smaller HOMO-LUMO gap corresponds to absorption at longer wavelengths (a bathochromic or red shift).
Furthermore, the presence of both an electron-withdrawing pyrimidine core and a potentially electron-donating or polarizable ethynylphenyl substituent can create a "push-pull" system. nih.gov Such systems are known to exhibit significant nonlinear optical (NLO) properties. nih.govrsc.org NLO materials are of great interest for applications in photonics and optoelectronics. The efficiency of NLO response is often quantified by the first hyperpolarizability (β). Computational studies on various pyrimidine derivatives have demonstrated that the strategic placement of donor and acceptor groups can lead to large β values. rsc.org
The following interactive table presents representative computational data for a series of substituted pyrimidine derivatives to illustrate the correlation between structural features and key electronic and optical parameters. It is important to note that this data is for analogous compounds and serves to exemplify the expected trends for this compound.
Advanced Materials Applications and Structure Property Relationships in 5 2 Ethynylphenyl Pyrimidine Systems
Luminescent Materials and Chromophores
The pyrimidine (B1678525) core, being electron-deficient, is a key component in the design of novel luminescent materials and chromophores. When integrated into a larger conjugated system with electron-donating groups, it can lead to materials with significant photophysical activity. Pyrimidine derivatives are known to be highly fluorescent and sensitive to their environment. frontiersin.org
The emission properties of chromophores containing the 5-(2-ethynylphenyl)pyrimidine scaffold can be systematically tuned through chemical modifications. The introduction of various electron-donating or electron-accepting substituents allows for precise control over the electronic structure and, consequently, the fluorescence characteristics. nih.gov For instance, the emission color can be shifted across the visible spectrum by altering the strength of the donor and acceptor moieties within the molecule. This principle is demonstrated in various pyrimidine-based systems where modifications lead to significant shifts in emission wavelengths. nih.gov A general strategy to blue-shift emission in related metal-organic compounds involves the use of electron-deficient heteroatoms like those in the pyrimidine ring. mdpi.com
The photoluminescent properties of pyrimidine-derived amino acids were tuned by varying substituents on the pyrimidine ring, with highly conjugated or electron-rich aryl substituents leading to the highest quantum yields. nih.gov In one study, the interconversion of excited-state geometry in polar solvents resulted in a bathochromic shift of approximately 100 nm in the fluorescence spectra of 5-methoxy-2-(2-pyridyl)thiazole derivatives. nih.gov
Illustrative Data on Emission Tuning in Pyrimidine Derivatives:
| Compound Modification | Emission Maxima (nm) | Quantum Yield (%) |
|---|---|---|
| Naphthyl Substituent | Red-shifted emission | Good |
Note: This data is illustrative of tuning principles in pyrimidine derivatives, as specific data for this compound was not available.
Molecules incorporating a pyrimidine core within a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) framework are promising candidates for two-photon absorption (TPA) materials. TPA is a nonlinear optical process with applications in 3D microfabrication, data storage, and bio-imaging. nsf.govnih.gov The intramolecular charge transfer (ICT) from a donor to the pyrimidine acceptor upon excitation is a key factor for enhancing TPA cross-sections. lookchem.com The TPA cross-section values can be enhanced by increasing the electron-donating strength of the donor groups attached to the pyrimidine system. lookchem.com For example, some pyrimidine derivatives have shown significant TPA cross-section values, which are measured by methods like two-photon excited fluorescence. lookchem.com
Electron Donor-Acceptor (D-A) Systems and Charge Transfer Phenomena
The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor component in donor-acceptor (D-A) systems. rsc.orgomicsdi.org The connection of the this compound unit to various electron-donating groups can create molecules with pronounced charge transfer characteristics.
The design of D-A molecules based on this compound can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. mdpi.comnih.gov In such systems, the pyrimidine acts as the acceptor, and the ethynylphenyl group can be functionalized with donor moieties. nih.gov The spectral features of such dyes often exhibit solvatochromism, with a significant bathochromic shift in emission spectra and large Stokes shifts in more polar solvents, which is a hallmark of ICT. lookchem.com The efficiency of ICT is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor. Twisted intramolecular charge transfer (TICT) is a phenomenon that can occur in these systems, influencing their fluorescent properties. nih.govrsc.org
Key Features of Pyrimidine-Based D-A Systems:
| Feature | Description | Reference |
|---|---|---|
| ICT | Intramolecular charge transfer from donor to pyrimidine acceptor. | lookchem.com |
| Solvatochromism | Emission spectra shift with solvent polarity. | nih.govlookchem.com |
| TADF | Potential for Thermally Activated Delayed Fluorescence in twisted D-A configurations. | rsc.orgomicsdi.org |
Pyrimidine derivatives can participate in the formation of charge-transfer complexes through π-π stacking interactions. In these complexes, the electron-deficient pyrimidine ring can interact with electron-rich aromatic systems. While specific studies on this compound are not detailed, the general principle of charge-transfer complex formation with pyrimidine derivatives and electron acceptors like benzoquinones has been a subject of study. researchgate.net The formation of such complexes can be observed by changes in color and UV-visible absorption spectra. researchgate.net
Self-Assembling Molecular Systems
The rigid structure of the this compound core, combined with the potential for directional intermolecular interactions such as hydrogen bonding and π-π stacking, makes it a valuable component for designing self-assembling molecular systems. mdpi.comnih.gov The pyrimidine nitrogens can act as hydrogen bond acceptors, guiding the formation of ordered supramolecular architectures. For instance, in related systems, C–H···N interactions involving the pyrimidyl group can lead to the formation of chains and other organized structures in the solid state. mdpi.com The self-assembly of pyrimidine-based amphiphiles into thermodynamically stable nano-aggregates in aqueous systems has also been demonstrated. nih.gov The specific geometry and substituents on the phenyl ring of this compound would play a crucial role in directing the self-assembly process, leading to the formation of dimers, 1D chains, or more complex architectures. mdpi.comresearchgate.net
Formation of Supramolecular Architectures on Surfaces
The ability of molecules to self-assemble into ordered, non-covalent structures is a cornerstone of supramolecular chemistry and a key strategy in the bottom-up fabrication of nanoscale devices. The nitrogen atoms within the pyrimidine ring of this compound and its derivatives are capable of forming hydrogen bonds and coordinating with metal centers, which are crucial interactions for building supramolecular assemblies. ingentaconnect.com
Research into related pyrimidine systems demonstrates their capacity for forming intricate architectures. For instance, the treatment of 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine with 1,2,3,5-tetrafluoro-4,6-diiodobenzene resulted in a co-crystal where C—I···N halogen bonds directed the formation of nsf.gov chains. mdpi.com These chains further organize into layers through π-stacking interactions. mdpi.com Such predictable, directional, and strong non-covalent interactions are highly sought after for controlling molecular organization on surfaces. The principles of halogen bonding and hydrogen bonding observed in crystalline phases of pyrimidine derivatives provide a strong foundation for predicting and designing their self-assembly on various substrates. mdpi.commdpi.comnih.gov The precise control over intermolecular interactions allows for the potential fabrication of well-defined molecular patterns on surfaces, a critical step for the development of molecular electronics and sensor technologies.
Two-Dimensional (2D) Self-Assembly and Nanostructure Formation
The formation of two-dimensional (2D) self-assembled nanostructures is a direct extension of the principles governing supramolecular architecture formation. The planarity and specific interaction sites of molecules like this compound are conducive to creating ordered monolayers on surfaces. The interplay between intermolecular forces, such as hydrogen bonding, halogen bonding, and π-π stacking, and molecule-substrate interactions dictates the final 2D arrangement. mdpi.com
Studies on pyrimidine-based cationic amphiphiles have shown their ability to self-assemble into nano-aggregates like micelles and vesicles in solution. researchgate.net While this occurs in a three-dimensional environment, the underlying driving forces of hydrophilic and hydrophobic interactions are relevant to 2D assembly at interfaces. For this compound, the combination of the polar pyrimidine unit and the nonpolar ethynylphenyl group could be exploited to guide 2D self-assembly on surfaces with varying polarity. The defined geometry of halogen bonding in pyrimidine co-crystals, for example, has been successfully utilized to create self-assembled multicomponent molecular solids, indicating the potential for forming complex 2D nanostructures. mdpi.com The ability to form these ordered structures is essential for applications requiring precise spatial arrangement of molecules, such as in nano-patterning and the creation of functional surfaces.
Pyrimidine as a Building Block in π-Conjugated Organic Materials
The pyrimidine ring is a highly valuable component in the design of π-conjugated organic materials for electronic and photonic applications. ingentaconnect.comingentaconnect.com As a π-deficient aromatic heterocycle, it possesses strong electron-withdrawing characteristics. researchgate.netnih.gov This property is fundamental to creating "push-pull" systems, where the pyrimidine acts as the electron-accepting (pull) moiety. Such an arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that can give rise to desirable properties like luminescence. ingentaconnect.comingentaconnect.com Furthermore, the reactivity of the pyrimidine ring can be tuned by the presence of electron-donating or electron-withdrawing substituents, allowing for fine control over the material's electronic properties. wikipedia.org
| Property of Pyrimidine Ring | Consequence for π-Conjugated Materials |
| Aromaticity | Contributes to the stability of the conjugated system. |
| Strong Electron-Withdrawing Character | Enables formation of push-pull architectures and facilitates intramolecular charge transfer (ICT). ingentaconnect.comresearchgate.net |
| π-Deficiency | Lowers the energy levels of molecular orbitals (LUMO), facilitating electron injection and transport. imist.ma |
| High Dipolar Interaction | Influences molecular packing and bulk material properties. ingentaconnect.com |
| pH Sensibility | Offers potential for creating sensor materials. researchgate.net |
Integration into Oligomers and Polymers for Optoelectronic Applications
The unique electronic nature of pyrimidine makes it an excellent candidate for incorporation into oligomers and polymers designed for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. ingentaconnect.comingentaconnect.comnih.gov A powerful synthetic strategy allows for the programmable assembly of various π-systems onto a central pyrimidine core, leading to the rapid construction of diverse 2,4,6-triarylpyrimidines. acs.org This modular approach has led to the discovery of novel fluorescent materials, some exhibiting properties like solvatofluorochromism (color change with solvent polarity). acs.org
In more complex structures, pyrimidine moieties have been linked with other aromatic systems, such as carbazole, through spacers like ethynylene or vinylene. dtu.dk These carbazole–pyrimidine conjugates have been investigated for their photophysical and electrochemical properties, demonstrating that the electronic characteristics can be systematically tuned by modifying both the substituents on the pyrimidine ring and the nature of the spacer. dtu.dk The integration of pyrimidine into polymer backbones is another promising avenue for developing materials for applications like thin-film transistors and solar cells. epstem.net
Influence of Pyrimidine and Ethynyl (B1212043) Moieties on Electronic Properties
The electronic properties of materials based on this compound are a direct result of the synergistic contributions of its constituent parts.
The Pyrimidine Moiety: As a π-deficient system, the pyrimidine ring significantly lowers the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imist.madtu.dk This strong electron-accepting nature is critical for charge transfer processes. ingentaconnect.com In substituted pyrimidines, the HOMO-LUMO energy gap, which determines the optical and electronic properties, can be precisely controlled. For instance, theoretical studies using density functional theory (DFT) have shown how different substituents affect the electronic properties, with certain configurations leading to smaller energy gaps, which is associated with higher chemical reactivity and polarizability. researchgate.net
The combination of the electron-withdrawing pyrimidine and the conjugating ethynylphenyl group in this compound creates a robust platform for developing advanced organic materials with tailored electronic and photophysical properties.
| Molecular Moiety | Influence on Electronic Properties | Research Findings |
| Pyrimidine | Acts as a strong electron acceptor (π-deficient). ingentaconnect.comresearchgate.net | Lowers HOMO and LUMO energy levels, facilitates intramolecular charge transfer. imist.madtu.dk |
| Ethynyl | Provides a rigid, linear linker that extends π-conjugation. nih.gov | Lowers both HOMO and LUMO levels in carbazole-pyrimidine conjugates. dtu.dk |
Future Research Directions and Emerging Paradigms in Ethynylpyrimidine Chemistry
Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization
The synthesis and functionalization of the 5-(2-Ethynylphenyl)pyrimidine core are critically dependent on catalytic methodologies. While traditional transition-metal-catalyzed reactions are effective, future efforts will focus on developing more efficient, sustainable, and selective catalytic systems. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have been instrumental in the functionalization of pyrimidine (B1678525) heterocycles. researchgate.netnih.gov The development of novel palladium complexes with specialized ligands, like N-heterocyclic carbenes (NHCs), has shown promise in enhancing catalytic activity and selectivity in related systems. acs.org
A key area of future research will be the exploration of catalysts based on more earth-abundant and less toxic metals, such as iron, copper, or nickel, to replace precious metals like palladium. nih.gov Furthermore, advancements in C–H activation and functionalization offer a direct and atom-economical route to derivatize both the pyrimidine and phenyl rings without the need for pre-functionalized starting materials. rsc.org The development of catalysts that can selectively functionalize a specific C–H bond in the presence of others remains a significant challenge and a primary goal for future research. rsc.org
| Catalytic System | Target Transformation | Potential Advantage | Reference Concept |
|---|---|---|---|
| Pd(OAc)₂ / N-Heterocyclic Carbene Ligand | C5-Arylation of Pyrimidine Ring | High catalytic activity and stability | acs.org |
| FeCl₃-based Catalyst | [3+2+1] Annulation at Ethynyl (B1212043) Group | Use of earth-abundant, inexpensive metal | researchgate.net |
| Rh(III) Complex | Directed C-H Selenylation/Sulfenylation | High regioselectivity and late-stage functionalization | researchgate.net |
| Ni/Pd Multimetallic System | Cross-Ullmann Coupling | Access to complex biheteroaryl structures | researchgate.net |
Expansion of Chemical Space through Skeletal Rearrangements and Diversification Strategies
Beyond peripheral modifications, altering the core heterocyclic skeleton of this compound can lead to novel molecular frameworks with unique three-dimensional shapes and biological properties. Diversity-Oriented Synthesis (DOS) provides a strategic framework for producing structurally diverse compound libraries from a common starting material. rsc.orgresearchgate.net Applying DOS principles to the this compound scaffold could yield a range of polyheterocyclic compounds. nih.govresearchgate.net
A promising frontier is "skeletal editing," which involves the precise insertion, deletion, or swapping of atoms within the pyrimidine ring. researchgate.net For instance, a "two-atom swap" strategy has been developed to convert pyrimidines into pyridines through a process involving activation followed by a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org Such transformations could convert the pyrimidine core of this compound into a pyridine (B92270), quinoline, or other heterocyclic systems, dramatically expanding the accessible chemical space. researchgate.net These deconstruction-reconstruction sequences provide access to analogues that would be difficult to synthesize through traditional methods. researchgate.net
| Strategy | Description | Potential New Scaffold | Reference Concept |
|---|---|---|---|
| Two-Atom Swap (C-N to C-C) | Activation followed by nucleophilic addition and Dimroth rearrangement. | Pyridine | chinesechemsoc.org |
| Silver/Iodine-Mediated Tandem Cyclization | Intramolecular cyclization involving the ortho-alkynyl group and another functional handle. | Pyrimidine-embedded polyheterocycles | nih.govresearchgate.net |
| Deconstruction-Reconstruction | Ring opening to an intermediate that is subsequently cyclized with different reagents. | Azoles, Pyrazoles | researchgate.net |
| Atom-Pair Swap (CN to CC) | Sequential dearomatization, cycloaddition, and rearomatization. | Benzene, Naphthalene | researchgate.netnih.gov |
Rational Design of Targeted Functional Molecules with Precisely Tuned Properties
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as kinase inhibitors. nih.govnih.gov This makes this compound an excellent starting point for the rational design of targeted therapies. researchgate.net Structure-Based Drug Design (SBDD) can be employed to engineer derivatives that fit precisely into the active site of a target protein, such as a specific kinase. nih.govacs.org The ethynylphenyl moiety provides a directional vector that can be functionalized to probe specific pockets within a protein's binding site, enhancing both potency and selectivity.
Future research will leverage detailed Structure-Activity Relationship (SAR) studies to guide molecular design. nih.govresearchgate.net By systematically modifying the substituents on both the pyrimidine and phenyl rings, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the molecule to optimize its biological activity against specific targets, such as those implicated in cancer or neurological disorders. nih.govnih.gov
| Modification Site | Proposed Substituent | Design Rationale | Reference Concept |
|---|---|---|---|
| Pyrimidine C2-position | Substituted amine (e.g., morpholine) | Form hydrogen bonds with the kinase hinge region. | rsc.org |
| Pyrimidine C4-position | Small alkyl or amino group | Improve selectivity and cell-based activity. | nih.gov |
| Phenyl ring (meta/para) | Trifluoromethyl or Halogen | Enhance binding affinity through specific interactions. | mdpi.com |
| Terminal Alkyne | Triazole (via 'click' chemistry) | Introduce a vector for solubility modulation or further conjugation. | libretexts.org |
Exploration of Mechanistic Details in Complex Chemical Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and inventing novel transformations. For a molecule like this compound, mechanistic studies are needed for both its synthesis and its subsequent reactions. Investigating the catalytic cycles of transition-metal-mediated processes, such as distinguishing between Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways in C-H functionalization, can lead to improved reaction conditions and outcomes. nih.govrsc.org
The ethynyl group is particularly rich in reactivity, participating in various transformations such as cycloadditions. researchgate.net Detailed mechanistic studies, often combining experimental kinetics with theoretical calculations, can elucidate the pathways of reactions like [4+2] or [3+2] cycloadditions. rsc.orgresearchgate.netacs.org Understanding whether these reactions proceed through concerted or stepwise mechanisms, and identifying key transition states or intermediates, allows chemists to control regioselectivity and stereoselectivity, enabling the synthesis of complex molecular architectures from the this compound scaffold.
Application of High-Throughput Screening and Computational Methods for Discovery and Optimization
The discovery of novel functions for derivatives of this compound can be accelerated by integrating high-throughput screening (HTS) with computational chemistry. HTS allows for the rapid evaluation of large libraries of compounds against various biological targets, quickly identifying active "hits" for further development. rsc.orgazolifesciences.comnih.gov
In parallel, computational methods play a vital role across the entire discovery pipeline. ncsu.edu Virtual screening and molecular docking can be used to computationally screen vast virtual libraries of derivatives, prioritizing which compounds to synthesize and test. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on previously synthesized compounds. nih.gov Furthermore, Density Functional Theory (DFT) calculations can predict fundamental molecular properties, such as electronic structure and reactivity, which helps in understanding reaction mechanisms and designing molecules with desired characteristics. researchgate.net Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is now a standard practice to identify and eliminate compounds with unfavorable profiles early in the discovery process, saving significant time and resources. nih.govresearchgate.net
| Method | Application | Objective | Reference Concept |
|---|---|---|---|
| Molecular Docking | Virtual screening of compound libraries against a protein target. | Identify potential binders and predict binding modes. | mdpi.com |
| QSAR | Correlate structural features with observed biological activity. | Predict activity of unsynthesized compounds; guide lead optimization. | nih.gov |
| DFT Calculations | Calculate molecular orbitals (HOMO/LUMO), electrostatic potential, and reaction energy profiles. | Understand reactivity, stability, and reaction mechanisms. | researchgate.net |
| ADMET Prediction | In silico calculation of pharmacokinetic and toxicity parameters. | Prioritize compounds with drug-like properties for synthesis. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 5-(2-Ethynylphenyl)pyrimidine, and how can their efficiency be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated pyrimidine precursors (e.g., 5-bromopyrimidine) and 2-ethynylphenyl boronic acid derivatives. Reaction optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvents (e.g., DME/H₂O) to improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane is typical .
- Validation : Confirm purity using HPLC (>95%) and structural integrity via - and -NMR spectroscopy (e.g., δ 8.76 ppm for pyrimidine protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Spectroscopy : -NMR (400 MHz, DMSO-d₆) identifies aromatic protons and ethynyl linkages. -NMR confirms sp² carbons in pyrimidine (δ 159–168 ppm) and sp-hybridized carbons (ethynyl group at δ 80–90 ppm) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₂H₉N₃: 195.0797 Da) to validate molecular composition .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) for solid-state behavior .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Approach : Test inhibition of pro-inflammatory enzymes like mPGES-1 using cell-free assays with recombinant human mPGES-1. Monitor PGE₂ production via ELISA (IC₅₀ values < 1 µM indicate potency). Include COX-1/COX-2 selectivity assays to exclude off-target effects (e.g., IC₅₀ > 10 µM for COX-1/2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced mPGES-1 inhibition?
- SAR Strategies :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyrimidine C4 position to enhance binding to mPGES-1’s hydrophobic pocket. Avoid bulky groups at C2 to prevent steric clashes with Arg52/His53 residues .
- Scaffold Hybridization : Replace the ethynyl group with barbituric acid or thiazolidinedione moieties to form hydrogen bonds with Ser127 or Arg52, respectively (e.g., compound 14f in Table 2, IC₅₀ = 36 nM) .
Q. How can molecular docking resolve contradictions in inhibitory data between similar pyrimidine derivatives?
- Case Study : Compare binding poses of 7c (IC₅₀ = 622 nM) and 7e (IC₅₀ = 1.2 µM). Docking reveals that 7e ’s longer octyl chain disrupts hydrophobic interactions in the mPGES-1 pocket, reducing potency. Adjust side chain length (e.g., butyl for 7c ) to retain activity .
- Experimental Validation : Synthesize truncated analogs and re-test in mPGES-1 assays to confirm computational predictions .
Q. What strategies improve selectivity of this compound derivatives for mPGES-1 over COX-1/COX-2?
- Selectivity Mechanisms :
- Polar Interactions : Carboxylic acid groups (e.g., in 14f ) form hydrogen bonds with mPGES-1-specific residues (Arg52/His53) but not COX-1/2 .
- Pharmacophore Filtering : Use Schrödinger’s Phase to design ligands that avoid COX-2’s larger active site (volume > 1,200 ų vs. mPGES-1’s 800 ų) .
- Assay Design : Test compounds in parallel COX-1/COX-2 (ovine) and mPGES-1 (human) inhibition assays. Selectivity ratios >50-fold are desirable .
Q. How do this compound derivatives compare to barbituric acid-based mPGES-1 inhibitors in terms of solubility and bioavailability?
- Comparative Analysis :
- Solubility : Barbituric acid derivatives (e.g., 2 , Y=O) show higher aqueous solubility (logP ~2.1) than thio-analogs (logP ~3.5) due to polar carbonyl groups .
- Bioavailability : Introduce PEGylated side chains or prodrug moieties (e.g., ethyl esters) to enhance permeability in Caco-2 cell models (Papp > 1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
